Cas no 2171784-46-4 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid)

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid
- 2171784-46-4
- EN300-1535720
- 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid
-
- インチ: 1S/C24H26N2O6S/c27-15(11-22(28)26-9-10-33-14-21(26)23(29)30)12-25-24(31)32-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,27H,9-14H2,(H,25,31)(H,29,30)
- InChIKey: FCTDNLQYUKWRFV-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(CC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O)=O)C(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 470.15115773g/mol
- どういたいしつりょう: 470.15115773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 699
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 142Ų
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1535720-0.05g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1535720-1.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1535720-5.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1535720-250mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1535720-2.5g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1535720-1000mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1535720-10.0g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1535720-0.1g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1535720-0.25g |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1535720-500mg |
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoyl]thiomorpholine-3-carboxylic acid |
2171784-46-4 | 500mg |
$3233.0 | 2023-09-26 |
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acidに関する追加情報
Introduction to 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid (CAS No. 2171784-46-4)
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid (CAS No. 2171784-46-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of thiomorpholine and features a unique combination of functional groups that contribute to its potential therapeutic applications.
The structure of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid includes a thiomorpholine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxybutanoyl moiety. The Fmoc group is particularly noteworthy as it is widely used in peptide synthesis to protect the amino group during the synthesis process. This protecting group can be selectively removed under mild conditions, making it an ideal choice for the synthesis of complex peptides and proteins.
Recent studies have highlighted the potential of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid in various therapeutic areas. One such area is the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and its potential neuroprotective properties have been investigated in preclinical models. Research has shown that this compound can modulate key signaling pathways involved in neuronal survival and function, making it a promising candidate for further development.
In addition to its potential in neurodegenerative diseases, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.
The synthetic route for 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid involves several steps, including the formation of the thiomorpholine ring, the introduction of the Fmoc protecting group, and the attachment of the hydroxybutanoyl moiety. Each step requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as solid-phase synthesis and microwave-assisted reactions have been employed to optimize the synthesis process.
The physicochemical properties of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid are also important considerations for its potential applications. The compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its use in various formulations. Its stability under different conditions has been evaluated, and it has been found to be stable at room temperature and under neutral pH conditions.
To further explore the therapeutic potential of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid, clinical trials are currently underway. These trials aim to assess the safety and efficacy of the compound in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic effects.
In conclusion, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoylthiomorpholine-3-carboxylic acid (CAS No. 2171784-46-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an attractive candidate for further development in various therapeutic areas, including neurodegenerative diseases and inflammatory conditions. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.
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